

Introduction: The Structural Nuances of 5-Bromo-4,6-dihydroxypyrimidine

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Compound of Interest

Compound Name: 5-Bromo-4,6-dihydroxypyrimidine

Cat. No.: B103388

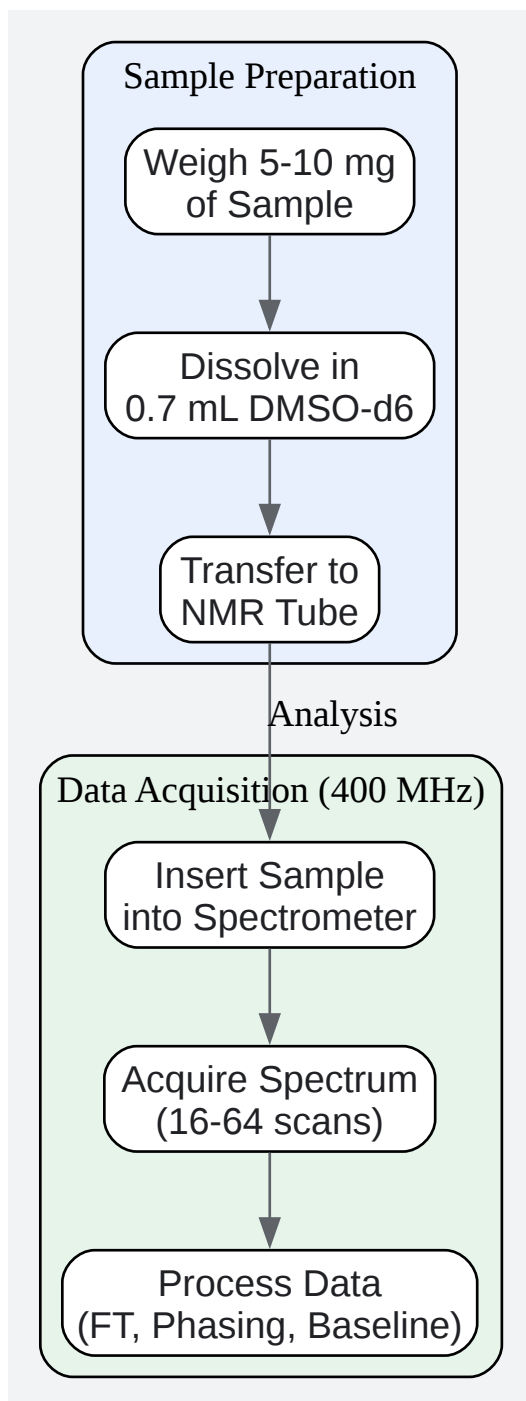
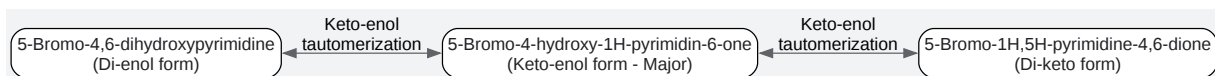
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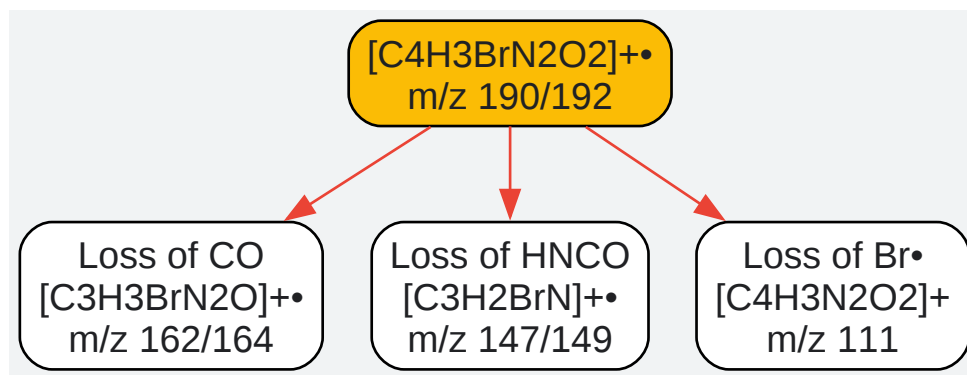
5-Bromo-4,6-dihydroxypyrimidine is a halogenated derivative of the pyrimidine core, a fundamental heterocyclic scaffold in numerous biologically active compounds, including nucleobases. Its significance lies in its potential as a versatile intermediate for synthesizing more complex molecules in medicinal chemistry and materials science. The strategic placement of a bromine atom at the C5 position and hydroxyl groups at C4 and C6 provides multiple reactive sites for further chemical modification.

A critical aspect governing the physicochemical and spectroscopic properties of this molecule is its existence in multiple tautomeric forms. While named as a "dihydroxypyrimidine," it predominantly exists in more stable keto-enol forms in solution and the solid state. This equilibrium between the di-keto, enol-keto, and di-enol forms is crucial for interpreting its spectroscopic data, as the observed spectrum is often a representation of the most stable tautomer or a dynamic average of the equilibrating species. The most prevalent form is generally accepted to be the 5-bromo-4-hydroxy-1H-pyrimidin-6-one tautomer, as indicated by its IUPAC name.

Tautomeric Equilibria

The potential tautomeric forms of **5-Bromo-4,6-dihydroxypyrimidine** are illustrated below. The equilibrium is influenced by factors such as solvent polarity, pH, and temperature. Understanding this dynamic is the first step in any rigorous spectroscopic analysis.





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